

chemical and physical properties of Minocycline-d6

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Compound of Interest

Compound Name: Minocycline-d6

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Minocycline-d6: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of **Minocycline-d6**, a deuterated analog of the broad-spectrum tetracycline antibiotic, minocycline. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its fundamental characteristics, analytical methodologies, and biological context. **Minocycline-d6** is primarily utilized as an internal standard in pharmacokinetic and analytical research to enhance the precision of quantitative analyses of minocycline in biological samples.

Core Chemical and Physical Properties

Minocycline-d6 is a synthetic derivative of minocycline where six hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a distinct mass signature, crucial for its application in mass spectrometry-based assays.

Property	Value	Source(s)
Chemical Name	(4S,4aS,5aR,12aS)-4-(Dimethylamino)-7-[di(methyl-d3)amino]-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide	N/A
Molecular Formula	C ₂₃ H ₂₁ D ₆ N ₃ O ₇	N/A
Molecular Weight	463.51 g/mol	N/A
CAS Number	1036070-10-6	N/A
Appearance	Data not available for Minocycline-d6. Minocycline HCl is a bright yellow-orange amorphous solid.	[1]
Melting Point	Data not available for Minocycline-d6. The melting point of Minocycline hydrochloride is 205-210°C (with decomposition).	[2]
Storage Conditions	Store at 2-8°C in a well-closed container, under an inert atmosphere.	[3]

Solubility Profile

Specific solubility data for **Minocycline-d6** is not readily available in the literature. However, the solubility of its parent compound, Minocycline hydrochloride, provides a strong indication of the solubility characteristics of **Minocycline-d6**.

Solvent	Solubility of Minocycline Hydrochloride	Source(s)
Water	50 mg/mL (with heat)	[4] [5]
Dimethyl Sulfoxide (DMSO)	7 mg/mL	[4] [5]
Ethanol (96%)	Slightly soluble	[2]
Phosphate Buffered Saline (PBS), pH 7.2	Approximately 1 mg/mL	[6]

Experimental Protocols

Determination of Melting Point (General Protocol)

This protocol describes a general method for determining the melting point of a solid crystalline compound, which can be applied to **Minocycline-d6**.[\[2\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Apparatus:

- Melting point apparatus
- Capillary tubes (sealed at one end)
- Mortar and pestle

Procedure:

- Sample Preparation: Ensure the **Minocycline-d6** sample is thoroughly dried. If the crystals are large, gently grind them to a fine powder using a mortar and pestle.
- Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.
- Packing the Sample: Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample should be 2-3 mm high.
- Measurement:

- Place the capillary tube into the heating block of the melting point apparatus.
- If the approximate melting point is known, heat the block to about 10-15°C below this temperature.
- Then, set the heating rate to 1-2°C per minute to ensure accurate determination.
- Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). This range is the melting point of the substance.
- If the approximate melting point is unknown, a preliminary, faster heating rate can be used to get an estimate, followed by a slower, more accurate measurement with a fresh sample.

High-Performance Liquid Chromatography (HPLC-UV) Analysis (Adapted Protocol)

The following is an adaptable protocol for the analysis of **Minocycline-d6** based on established methods for minocycline.^{[1][4][5][11][12]}

Instrumentation:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
- Data acquisition and processing software

Reagents:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Phosphate buffer (pH 2.5) or Acetate buffer

- Triethylamine (optional, for peak shape improvement)

Chromatographic Conditions (Example):

- Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 25:75 v/v). The exact ratio may need optimization.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30-40°C
- Detection Wavelength: 270-285 nm
- Injection Volume: 20 µL

Procedure:

- Standard Solution Preparation: Prepare a stock solution of **Minocycline-d6** in a suitable solvent (e.g., methanol or a mixture of the mobile phase). From this, prepare a series of calibration standards at different concentrations.
- Sample Preparation: Dissolve the sample containing **Minocycline-d6** in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
- Analysis: Inject the standard solutions and the sample solution into the HPLC system.
- Quantification: Identify the peak corresponding to **Minocycline-d6** based on its retention time. The concentration of **Minocycline-d6** in the sample can be determined by comparing its peak area to the calibration curve generated from the standard solutions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis (Adapted Protocol)

This protocol provides a framework for the sensitive and selective quantification of **Minocycline-d6**, typically used as an internal standard for the analysis of minocycline in biological matrices.^{[3][6][13][14][15]}

Instrumentation:

- LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source
- UPLC/HPLC system
- Reversed-phase C8 or C18 column (e.g., 100 mm x 4.6 mm, 5 μ m)

Reagents:

- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid or ammonium formate (for mobile phase modification)

Chromatographic Conditions (Example):

- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient Elution: A suitable gradient program should be developed to ensure good separation and peak shape.
- Flow Rate: 0.5 mL/min
- Column Temperature: 40°C
- Injection Volume: 5-10 μ L

Mass Spectrometry Conditions (Example):

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Minocycline and **Minocycline-d6**. For Minocycline, a common transition is m/z

458.2 → 441.2. The transition for **Minocycline-d6** would be m/z 464.2 → 447.2, reflecting the mass shift due to deuterium labeling.

- Optimization: The declustering potential, collision energy, and other MS parameters should be optimized for maximum signal intensity.

Procedure:

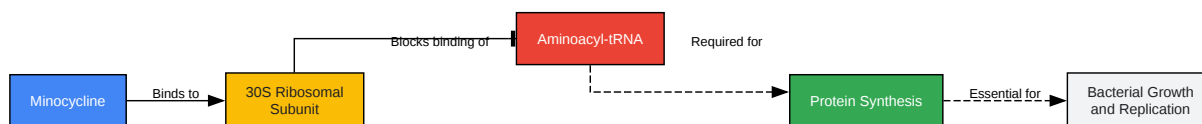
- Sample Preparation (from a biological matrix):
 - Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or trichloroacetic acid) to the plasma or serum sample containing the analyte (minocycline) and the internal standard (**Minocycline-d6**).
 - Vortex and centrifuge to pellet the precipitated proteins.
 - Transfer the supernatant for analysis.
- Analysis: Inject the prepared sample into the LC-MS/MS system.
- Quantification: The concentration of minocycline in the original sample is determined by calculating the ratio of the peak area of minocycline to the peak area of the internal standard (**Minocycline-d6**) and comparing this ratio to a calibration curve prepared in the same biological matrix.

Signaling Pathways and Mechanism of Action

While **Minocycline-d6** is primarily used as an analytical standard, its biological activity is expected to be identical to that of minocycline. Minocycline exerts its effects through various signaling pathways, contributing to its antibacterial, anti-inflammatory, and neuroprotective properties.

Antibacterial Action

Minocycline's primary antibacterial mechanism involves the inhibition of bacterial protein synthesis.

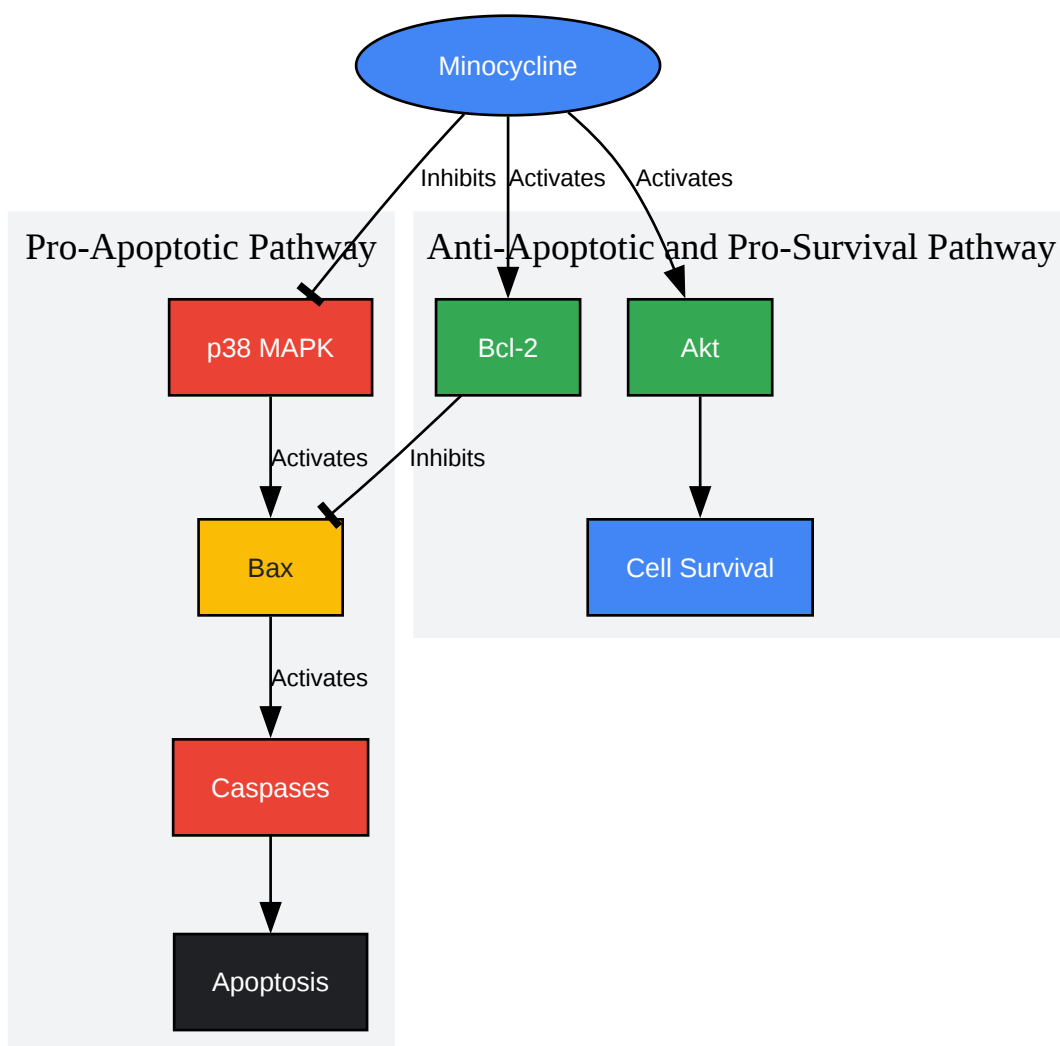


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Caption: Minocycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.

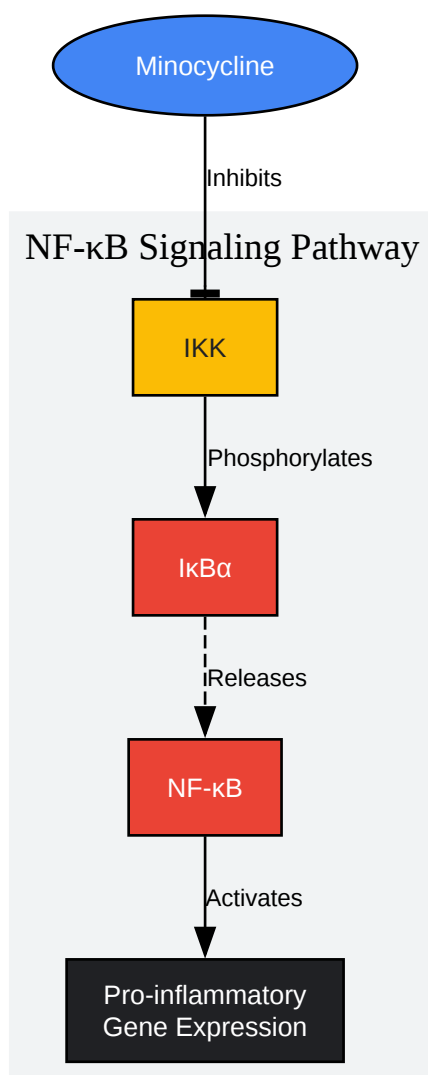
Anti-inflammatory and Neuroprotective Pathways

Minocycline has been shown to modulate several key signaling pathways involved in inflammation and apoptosis, which underlies its neuroprotective effects.



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Caption: Minocycline's neuroprotective effects via modulation of apoptotic and survival pathways.



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Caption: Minocycline's anti-inflammatory action through inhibition of the NF-κB signaling pathway.

Conclusion

Minocycline-d6 is an indispensable tool for the accurate quantification of minocycline in research and clinical settings. This guide provides essential chemical and physical data, along with adaptable experimental protocols and an overview of the parent compound's mechanism of action. The provided information is intended to support the work of researchers and drug development professionals in their endeavors with this important deuterated compound.

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